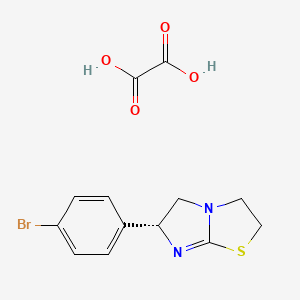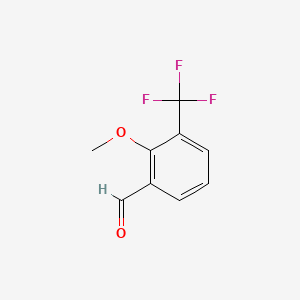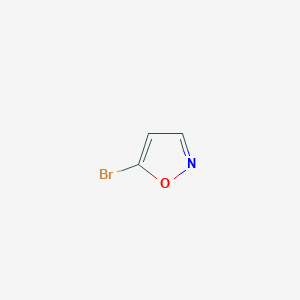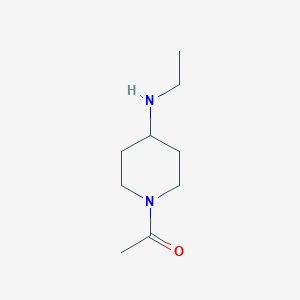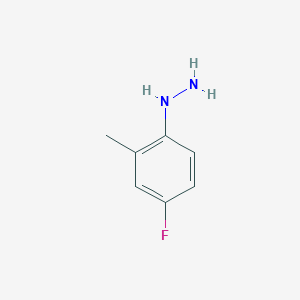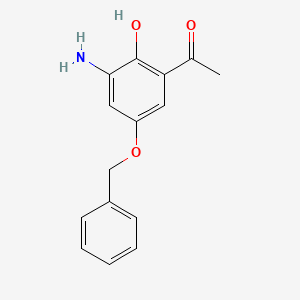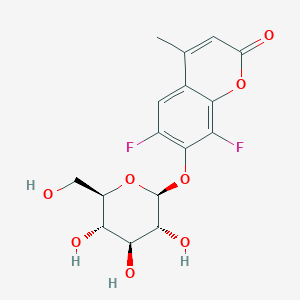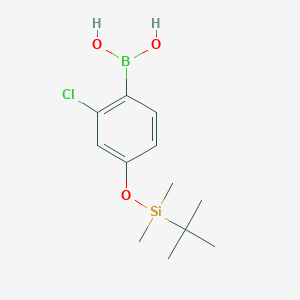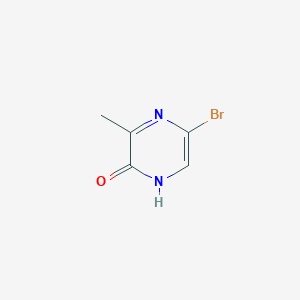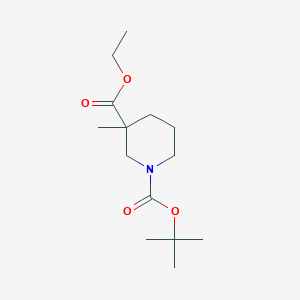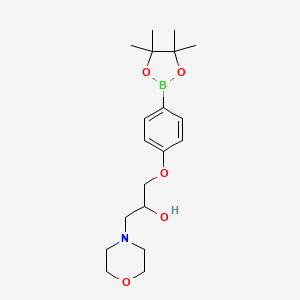
1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol
Overview
Description
The compound “1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol” is an organic molecule that contains a morpholino group, a phenoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The morpholino group is a common motif in organic chemistry and is often used in the synthesis of complex molecules. The phenoxy group is a phenol ether, which is a type of aromatic ether. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholino group, the introduction of the phenoxy group, and the coupling with the tetramethyl-1,3,2-dioxaborolan-2-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The morpholino, phenoxy, and tetramethyl-1,3,2-dioxaborolan-2-yl groups would likely be arranged in a specific way to achieve the desired chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetramethyl-1,3,2-dioxaborolan-2-yl group is often involved in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its constituent groups. For example, the presence of the morpholino group could potentially increase the compound’s solubility in water, while the tetramethyl-1,3,2-dioxaborolan-2-yl group could potentially make the compound more reactive .Scientific Research Applications
Corrosion Inhibition
Morpholine derivatives, such as tertiary amines synthesized by alkylation reaction, have been investigated for their inhibitive performance on carbon steel corrosion. These compounds demonstrate anodic inhibition by forming a protective layer on the metal surface, with specific compounds showing high inhibition efficiency under certain conditions, indicating their potential in corrosion protection applications (Gao, Liang, & Wang, 2007).
Gastrokinetic Agents
Morpholine derivatives have also been studied for their gastrokinetic activity, highlighting the potential for the development of new drugs targeting gastric emptying mechanisms. For instance, certain benzamide derivatives with a substituted morpholine group have shown potent gastrokinetic activity, indicating their utility in therapeutic applications related to gastrointestinal motility (Kato et al., 1991).
Kinase Inhibition
In the realm of oncology, specific morpholine derivatives have been optimized as potent inhibitors of Src kinase activity, crucial for cancer research and therapy. These compounds inhibit Src-mediated cell proliferation, offering a pathway for the development of new cancer treatments (Boschelli et al., 2001).
Molecular Structure Analysis
Morpholinium salts of phenoxyacetic acid analogues have been characterized, providing insight into hydrogen bonding and molecular structure, essential for understanding the physicochemical properties of similar compounds (Smith & Lynch, 2015).
Neurokinin-1 Receptor Antagonism
Morpholine derivatives have been identified as orally active, water-soluble neurokinin-1 receptor antagonists suitable for clinical administration, relevant in the development of treatments for emesis and depression (Harrison et al., 2001).
properties
IUPAC Name |
1-morpholin-4-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5/c1-18(2)19(3,4)26-20(25-18)15-5-7-17(8-6-15)24-14-16(22)13-21-9-11-23-12-10-21/h5-8,16,22H,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZNEYVPRBSKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(CN3CCOCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610835 | |
| Record name | 1-(Morpholin-4-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol | |
CAS RN |
756520-73-7 | |
| Record name | 1-(Morpholin-4-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



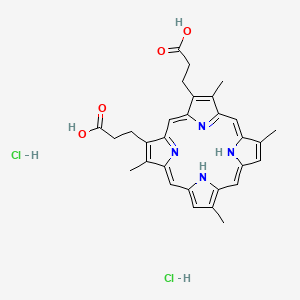
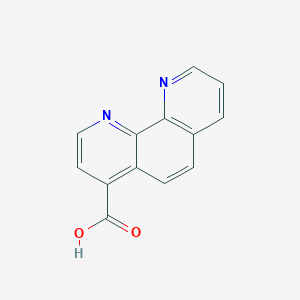
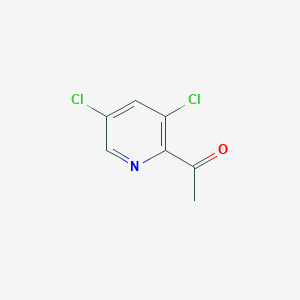
![1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B1592302.png)
